

Application Notes: Imaging Tumor Proliferation in Lung Cancer with [18F]FLT PET

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Compound of Interest

Compound Name: *[18F]Fluorothymidine*

Cat. No.: *B1202453*

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Introduction

[18F]-3'-deoxy-3'-fluorothymidine ([18F]FLT) is a radiolabeled thymidine analog used with Positron Emission Tomography (PET) to image cellular proliferation *in vivo*. Unlike [18F]FDG, which measures glucose metabolism, [18F]FLT uptake is specifically linked to DNA synthesis. Its accumulation in tissue is primarily mediated by thymidine kinase-1 (TK1), an enzyme whose expression is significantly upregulated during the S-phase of the cell cycle.^{[1][2]} Consequently, [18F]FLT PET provides a non-invasive method to quantify the proliferative activity of tumors, a key hallmark of cancer. In lung cancer, this imaging technique is valuable for diagnosis, staging, and particularly for the early assessment of therapeutic response to anticancer drugs.^{[1][3]}

Principle of the Method

[18F]FLT, as a thymidine analog, is transported into the cell and is a substrate for TK1. Following phosphorylation by TK1, it is trapped intracellularly as [18F]FLT-monophosphate.^[1] Because it is not significantly incorporated into DNA, its intracellular concentration, as measured by PET, reflects the activity of TK1 and, by extension, the level of cellular proliferation.^[1] Studies have demonstrated a strong correlation between [18F]FLT uptake and the proliferation marker Ki-67 in lung tumors.^{[2][4][5]} A meta-analysis reported a pooled correlation coefficient (rho) of 0.65 between [18F]FLT uptake and the Ki-67 labeling index in lung cancer patients, which is significantly higher than the correlation observed with [18F]FDG (rho = 0.45).^[6]

Applications in Lung Cancer

- Differential Diagnosis: $[18\text{F}]$ FLT PET has demonstrated higher specificity in differentiating malignant from benign or inflammatory lung lesions compared to $[18\text{F}]$ FDG PET, as inflammatory cells typically show low $[18\text{F}]$ FLT uptake.[7][8][9]
- Staging: While $[18\text{F}]$ FDG PET generally shows higher sensitivity for detecting primary lesions, $[18\text{F}]$ FLT PET/CT has shown better specificity and positive predictive value for assessing regional lymph node involvement in non-small cell lung cancer (NSCLC).[3][10]
- Therapy Response Assessment: A key application is the early evaluation of treatment response. A decrease in $[18\text{F}]$ FLT uptake after initiation of chemotherapy, radiotherapy, or targeted therapy can be a strong and early indicator of treatment efficacy, often preceding changes visible on CT or $[18\text{F}]$ FDG PET.[1][7]

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies using $[18\text{F}]$ FLT PET in lung cancer.

Table 1: Comparison of $[18\text{F}]$ FLT and $[18\text{F}]$ FDG Standardized Uptake Values (SUV) in Lung Lesions

Tracer	Lesion Type	Mean SUV (Median; SD; Range)	Maximum SUV (Median; SD; Range)	Reference
[18F]FLT	All Malignant Lesions	1.8 (1.2; 2.0; 0.8–6.4)	2.7 (1.6; 3.1; 1.3–10.4)	[4][5]
NSCLC	3.2 (3.1; 2.0; 0.8–6.4)	4.7 (5.2; 3.1; 1.0–10.4)	[4]	
Pulmonary Metastases	1.1 (1.3; 0.8; 0.8–2.1)	1.6 (1.9; 1.3; 1.0–3.4)	[4]	
[18F]FDG	All Malignant Lesions	4.1 (4.4; 3.0; 1.0–10.6)	6.9 (7.0; 5.8; 1.4–22.7)	[4][5]
NSCLC	5.6 (5.5; 2.6; 1.0–10.6)	9.7 (10.1; 5.5; 1.4–22.7)	[4]	

Note: In general, [18F]FDG uptake values are significantly higher than [18F]FLT uptake in lung tumors.[4][5]

Table 2: Correlation of Tracer Uptake with Proliferation Markers (Ki-67 & Cyclin D1)

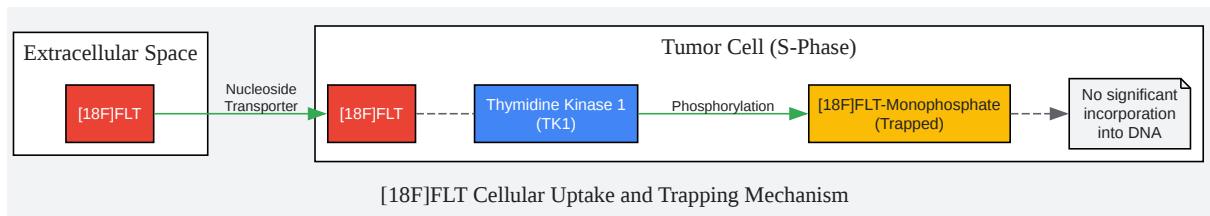
Tracer	Proliferation Marker	Correlation Coefficient (r)	P-value	Cancer Type	Reference
[18F]FLT	Ki-67 Index	0.92	< 0.0001	Lung Tumors	[4]
Ki-67 Index (meta-analysis)	0.65 (pooled rho)	Significant		Lung Cancer	[6]
Cyclin D1 Labeling Index	0.644	< 0.01		NSCLC	[3][10]
[18F]FDG	Ki-67 Index	0.59	< 0.001	Lung Tumors	[4]
Ki-67 Index (meta-analysis)	0.45 (pooled rho)	Significant		Lung Cancer	[6]
Cyclin D1 Labeling Index	0.293	> 0.05		NSCLC	[3][10]

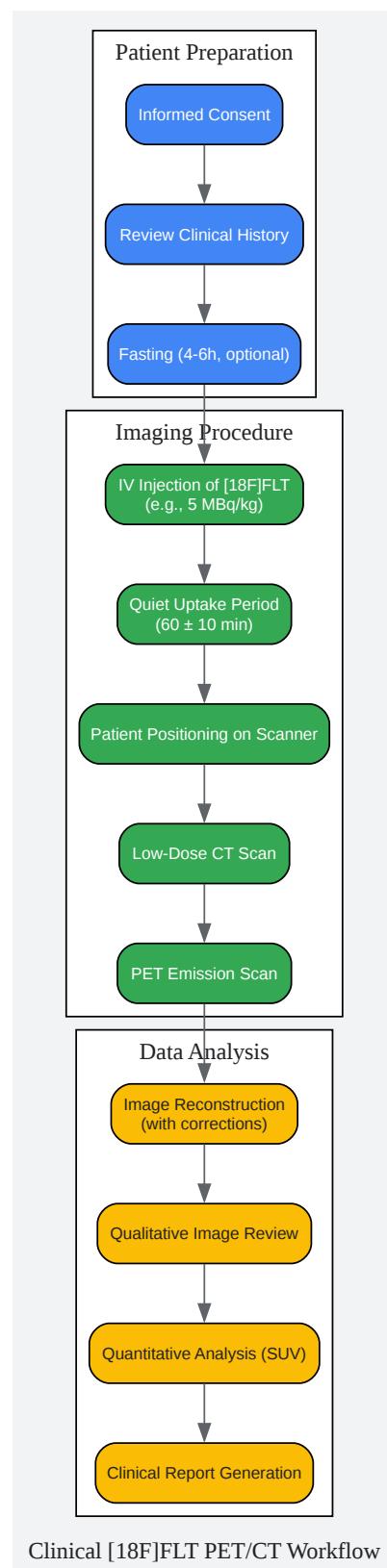
Table 3: Diagnostic Performance for Nodal Staging in NSCLC

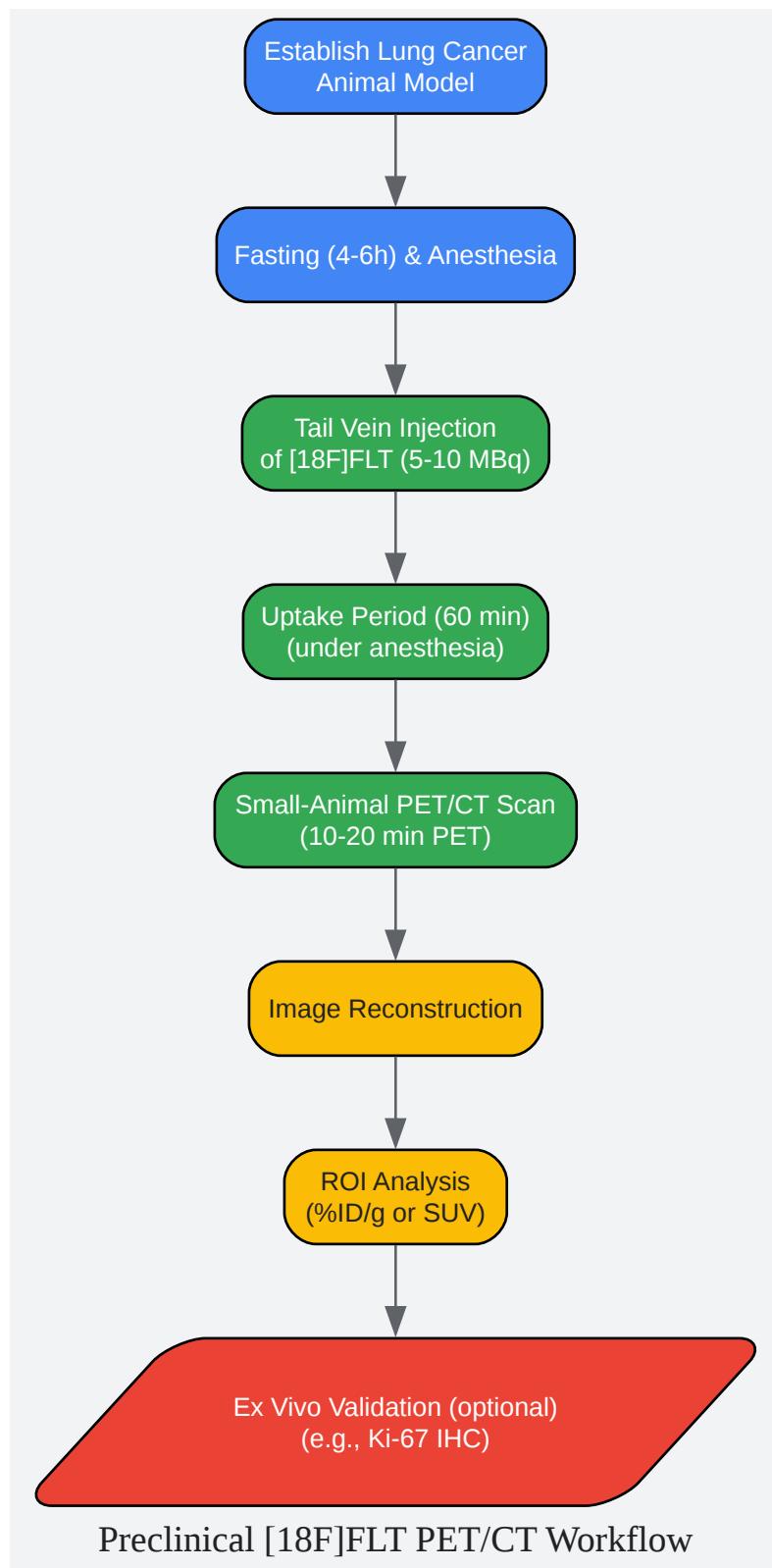
Tracer	Sensitivity	Specificity	Accuracy	Positive Predictive Value (PPV)	Reference
[18F]FLT	65%	98%	93%	89%	[3][10]
[18F]FDG	85%	84%	84%	52%	[3][10]

Visualizations

Signaling & Uptake Pathway





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